molecular formula C11H16N2O5S B1235589 5-((Methylthio)methyl)-2'-deoxyuridine

5-((Methylthio)methyl)-2'-deoxyuridine

Cat. No.: B1235589
M. Wt: 288.32 g/mol
InChI Key: QCLATSBPFHHBQC-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Methylthio)methyl)-2’-deoxyuridine is a modified nucleoside analog that incorporates a methylthio group at the 5-position of the uridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylthio)methyl)-2’-deoxyuridine typically involves the introduction of a methylthio group to the uridine ring. One common method involves the reaction of 2’-deoxyuridine with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 5-((Methylthio)methyl)-2’-deoxyuridine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Methylthio)methyl)-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylthiolated uridine derivatives.

    Substitution: Various substituted uridine analogs depending on the nucleophile used.

Scientific Research Applications

5-((Methylthio)methyl)-2’-deoxyuridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Incorporated into DNA to study the effects of modified nucleosides on DNA structure and function.

    Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and molecular probes.

Mechanism of Action

The mechanism of action of 5-((Methylthio)methyl)-2’-deoxyuridine involves its incorporation into DNA, where it can disrupt normal nucleic acid metabolism. The methylthio group can interfere with base pairing and DNA replication, leading to potential applications in antiviral and anticancer therapies. The compound may target specific enzymes involved in DNA synthesis and repair, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylthioadenosine: Another nucleoside analog with a methylthio group, but attached to adenosine instead of uridine.

    5-Fluorouracil: A well-known anticancer drug that incorporates a fluorine atom at the 5-position of uracil.

    2’-Deoxyuridine: The parent compound without the methylthio modification.

Uniqueness

5-((Methylthio)methyl)-2’-deoxyuridine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide new avenues for therapeutic applications.

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5S/c1-19-5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)18-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

QCLATSBPFHHBQC-DJLDLDEBSA-N

Isomeric SMILES

CSCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CSCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Synonyms

4-methylthiothymidine
5-((methylthio)methyl)-2'-deoxyuridine
METHM-deoxyuridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.